

# Spectroscopic and Analytical Profile of 2-NP-Amoz: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-NP-Amoz

Cat. No.: B1141357

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides an in-depth overview of the spectroscopic properties of **2-NP-Amoz**, a key derivative used in the analytical determination of the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Understanding the spectral characteristics of **2-NP-Amoz** is crucial for method development, validation, and accurate quantification of AMOZ in various matrices, particularly in the context of food safety and veterinary drug residue analysis. This document outlines the available mass spectrometry (MS) data, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, and detailed experimental protocols for its analysis.

## Chemical Identity

- Systematic Name: 5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one[1]
- Synonyms: **2-NP-AMOZ**, 5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone[1]
- Molecular Formula: C<sub>15</sub>H<sub>18</sub>N<sub>4</sub>O<sub>5</sub>[1]
- Molecular Weight: 334.33 g/mol [1]

- CAS Number: 183193-59-1[1]

## Spectroscopic Data

### Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the primary technique for the detection and quantification of **2-NP-Amoz**. The following table summarizes the key mass spectral data.

Parameter	Value	Source
Ionization Mode	Electrospray (ESI+)	PubChem
Precursor Ion $[M+H]^+$	m/z 335.135	
MS/MS Fragments		
Fragment 1	m/z 291	
Fragment 2	m/z 262	
Fragment 3	m/z 193	

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **2-NP-Amoz** is not readily available in the public domain. However, based on its chemical structure, the following table provides predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts. These predictions are based on established chemical shift values for similar functional groups and structural motifs.

Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ )

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
~8.0 - 7.5	m	4H	Aromatic protons (nitrophenyl group)
~7.4	s	1H	Imine proton (-N=CH-)
~4.8 - 4.6	m	1H	CH proton of the oxazolidinone ring
~4.2 - 4.0	m	2H	O-CH <sub>2</sub> of the oxazolidinone ring
~3.8 - 3.6	t	4H	O-(CH <sub>2</sub> ) <sub>2</sub> of the morpholine ring
~2.9 - 2.7	m	2H	CH <sub>2</sub> group linking the two rings
~2.6 - 2.4	t	4H	N-(CH <sub>2</sub> ) <sub>2</sub> of the morpholine ring

Predicted <sup>13</sup>C NMR Data (Solvent: CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
~155	Carbonyl carbon (C=O) of the oxazolidinone
~148	Aromatic carbon attached to NO <sub>2</sub>
~145	Imine carbon (-N=CH-)
~133 - 124	Aromatic carbons
~70	O-CH <sub>2</sub> of the oxazolidinone ring
~67	O-(CH <sub>2</sub> ) <sub>2</sub> of the morpholine ring
~58	CH <sub>2</sub> group linking the two rings
~54	N-(CH <sub>2</sub> ) <sub>2</sub> of the morpholine ring
~50	CH proton of the oxazolidinone ring

## Infrared (IR) Spectroscopy

As with NMR, experimental IR spectra for **2-NP-Amoz** are not widely published. The following table presents the expected characteristic IR absorption bands based on the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
~3100 - 3000	Medium	Aromatic C-H stretch
~2950 - 2850	Medium	Aliphatic C-H stretch (morpholine and oxazolidinone)
~1750	Strong	C=O stretch (cyclic carbamate in oxazolidinone)
~1640	Medium	C=N stretch (imine)
~1600, ~1470	Medium	C=C stretch (aromatic ring)
~1520, ~1350	Strong	Asymmetric and symmetric NO <sub>2</sub> stretch
~1250 - 1050	Strong	C-O stretch (ether in morpholine and ester in oxazolidinone)
~1120	Strong	C-N stretch

## Experimental Protocols

### Mass Spectrometry (LC-MS/MS) for 2-NP-Amoz Analysis

This protocol describes a general method for the determination of AMOZ in a sample matrix, which involves the derivatization to **2-NP-Amoz**.

#### 1. Sample Preparation and Derivatization:

- Homogenize the sample matrix (e.g., tissue, honey).
- Perform an acid hydrolysis to release the protein-bound AMOZ.
- Add a solution of 2-nitrobenzaldehyde in an appropriate solvent (e.g., dimethyl sulfoxide).
- Incubate the mixture to allow for the derivatization reaction to form **2-NP-Amoz**.

- Neutralize the reaction mixture.
- Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
- Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

## 2. Liquid Chromatography:

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- Injection Volume: Typically 5-20  $\mu\text{L}$ .

## 3. Mass Spectrometry:

- Ion Source: Electrospray Ionization (ESI) in positive mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
- MRM Transitions: Monitor the transition from the precursor ion ( $[\text{M}+\text{H}]^+$ ,  $m/z$  335.1) to at least two product ions (e.g.,  $m/z$  291 and 262) for confirmation and quantification.

# General Protocols for NMR and IR Spectroscopy

## NMR Spectroscopy:

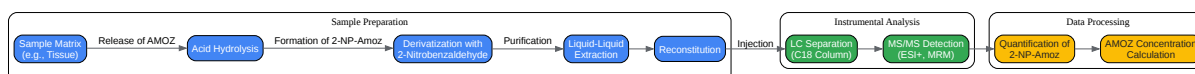
- Sample Preparation: Dissolve a few milligrams of purified **2-NP-Amoz** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiments: Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and potentially 2D NMR spectra (e.g., COSY, HSQC, HMBC) for full structural elucidation.

### IR Spectroscopy:

- Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).

## Workflow and Diagrams

The following diagram illustrates the analytical workflow for the determination of AMOZ, which involves the key step of derivatization to **2-NP-Amoz**.



[Click to download full resolution via product page](#)

Caption: Analytical workflow for AMOZ determination via **2-NP-Amoz** derivatization.

## Conclusion

This technical guide provides a consolidated resource on the spectroscopic and analytical characteristics of **2-NP-Amoz**. While experimental NMR and IR data are not widely available, the provided mass spectral data and predicted NMR and IR characteristics offer a strong foundation for researchers and professionals in the field of drug and metabolite analysis. The detailed LC-MS/MS protocol and the analytical workflow diagram serve as practical tools for the implementation of sensitive and reliable methods for the detection of the furaltadone metabolite, AMOZ.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-NP-Amoz | C<sub>15</sub>H<sub>18</sub>N<sub>4</sub>O<sub>5</sub> | CID 53393538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 2-NP-Amoz: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1141357#spectroscopic-data-of-2-np-amoz-nmr-ms-ir]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)